Mal-PEG4-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG4-Propargyl is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol (PEG) units with propargyl and maleimide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG units.
Propargylation: The PEGylated intermediate is then reacted with propargyl bromide to introduce the propargyl group.
Maleimidation: Finally, the propargylated intermediate is reacted with maleimide to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in this compound reacts with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Thiol-Maleimide Reaction: The maleimide group can undergo 1,4-addition with thiol-containing molecules to form stable thioether bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Thiols: React with the maleimide group to form thioether bonds.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and water
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Thioether Bonds: Formed through thiol-maleimide reactions
Scientific Research Applications
Mal-PEG4-Propargyl has a wide range of applications in scientific research, including:
Mechanism of Action
Mal-PEG4-Propargyl exerts its effects through its functional groups:
Alkyne Group: Participates in CuAAC reactions to form triazole linkages, enabling the conjugation of azide-containing molecules.
Maleimide Group: Reacts with thiol-containing molecules to form stable thioether bonds
These reactions allow this compound to serve as a versatile linker in various applications, facilitating the targeted degradation of proteins and the conjugation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG4-Acid: Contains a carboxylic acid group instead of a maleimide group, used for bioconjugation and synthesis of small molecules.
Mal-PEG4-Bis-PEG4-Propargyl: An 8-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Uniqueness
Mal-PEG4-Propargyl is unique due to its dual functional groups (alkyne and maleimide), which allow it to participate in both CuAAC and thiol-maleimide reactions. This versatility makes it a valuable tool in the synthesis of PROTACs and other bioconjugates .
Biological Activity
Mal-PEG4-Propargyl is a specialized polyethylene glycol (PEG) derivative that incorporates a maleimide group and a propargyl alkyne functional group. This compound has garnered significant attention in the fields of drug delivery and bioconjugation due to its unique chemical structure and biological properties. This article explores the biological activity of this compound, emphasizing its applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
Chemical Composition:
- Molecular Formula: C16H23NO8
- Molecular Weight: 357.356 g/mol
- CAS Number: 1262681-30-0
Functional Groups:
- Maleimide group: Reacts selectively with thiol groups.
- Propargyl group: Participates in copper-catalyzed click chemistry reactions.
This compound exhibits its biological activity primarily through two key mechanisms:
-
Bioconjugation:
- The maleimide moiety allows for the formation of stable thioether bonds with thiol-containing biomolecules, facilitating targeted drug delivery and the development of antibody-drug conjugates (ADCs) .
- The propargyl group enables participation in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is essential for creating stable conjugates with azide-containing molecules .
- Drug Delivery Systems:
Applications
This compound is utilized in various biomedical applications, including:
- Antibody-Drug Conjugates (ADCs): It serves as a linker that connects cytotoxic drugs to antibodies, enabling precise targeting of cancer cells while minimizing systemic toxicity .
- PROTAC Synthesis: The compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells .
Comparative Analysis
To understand the versatility of this compound, it is helpful to compare it with similar compounds that utilize PEG linkers:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Propargyl-PEG4-Maleimide | Maleimide, Propargyl | Primarily used for thiol-reactive applications |
Aminooxy-PEG-Propargyl | Aminooxy, Propargyl | Useful for oxime formation with aldehydes |
Folate-PEG-Propargyl | Folate, Propargyl | Targets folate receptors on cancer cells |
Propargyl-PEG-Bis-Maleimide | Bis-Maleimide, Propargyl | Allows for dual targeting capabilities |
Propargyl-PEG-NHS Carbonate | NHS Ester, Propargyl | Facilitates amine coupling reactions |
This compound stands out due to its dual reactivity—capable of engaging both thiols and azides—making it exceptionally versatile for various bioconjugation strategies .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in therapeutic contexts:
-
Targeted Drug Delivery:
A study demonstrated that ADCs utilizing this compound as a linker exhibited enhanced efficacy against tumor cells, significantly reducing off-target effects compared to traditional chemotherapeutic agents . -
Bioconjugation Efficiency:
Research indicated that this compound facilitates rapid and efficient conjugation under physiological conditions, making it ideal for applications requiring swift bioconjugation without significant side reactions . -
Development of PROTACs:
Recent advancements in PROTAC technology have utilized this compound to create chimeric molecules capable of selectively degrading oncogenic proteins, showcasing its potential in targeted cancer therapies .
Properties
IUPAC Name |
1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIXCHONNFMINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.